

Physical and chemical properties of 13C5-labeled oleic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octadec-9-enoic acid-13C5

Cat. No.: B3333681

[Get Quote](#)

An In-depth Technical Guide to 13C5-Labeled Oleic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 13C5-labeled oleic acid, detailed experimental protocols for its application, and visualizations of relevant biological pathways and workflows. This stable isotope-labeled compound is a powerful tool in metabolic research, particularly for tracing the absorption, distribution, metabolism, and excretion (ADME) of oleic acid and its incorporation into complex lipids.

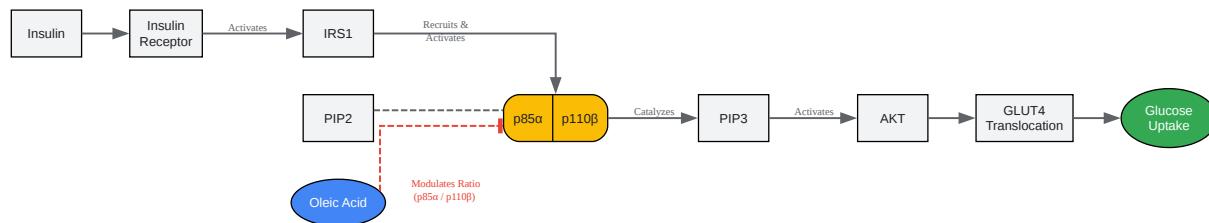
Core Physical and Chemical Properties

13C5-Oleic acid is a form of oleic acid where five specific carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C). This isotopic labeling provides a distinct mass shift (M+5), allowing it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry without altering its fundamental chemical behavior. The most common labeling pattern is Oleic acid-1,2,3,7,8-¹³C₅.

Quantitative Data Summary

The physical and chemical properties of 13C5-Oleic Acid are summarized in the table below. Data is aggregated from various suppliers and literature sources.

Property	Value	References
Chemical Formula	$C_{13}[^{13}C]_5H_{34}O_2$	[1]
Molecular Weight	287.42 g/mol	[2]
CAS Number	1255644-48-4	[1] [2]
Synonyms	cis-9-Octadecenoic acid- 1,2,3,7,8- $^{13}C_5$, Elainic acid- 1,2,3,7,8- $^{13}C_5$	
Isotopic Purity	≥ 99 atom % ^{13}C	[2]
Chemical Purity	≥ 95 -99%	[1] [2] [3]
Physical Form	Liquid	[4]
Melting Point	13-14 °C (lit.)	[4]
Boiling Point	194-195 °C at 1.2 mmHg (lit.)	[4]
Density	0.910 g/mL at 25 °C (lit.)	
Storage Temperature	-20°C	[3]
Solubility	Soluble in Ethanol (>100 mg/ml), DMSO (>100 mg/ml), Chloroform. Sparingly soluble in PBS (pH 7.2).	[1] [4]
Mass Shift	M+5	

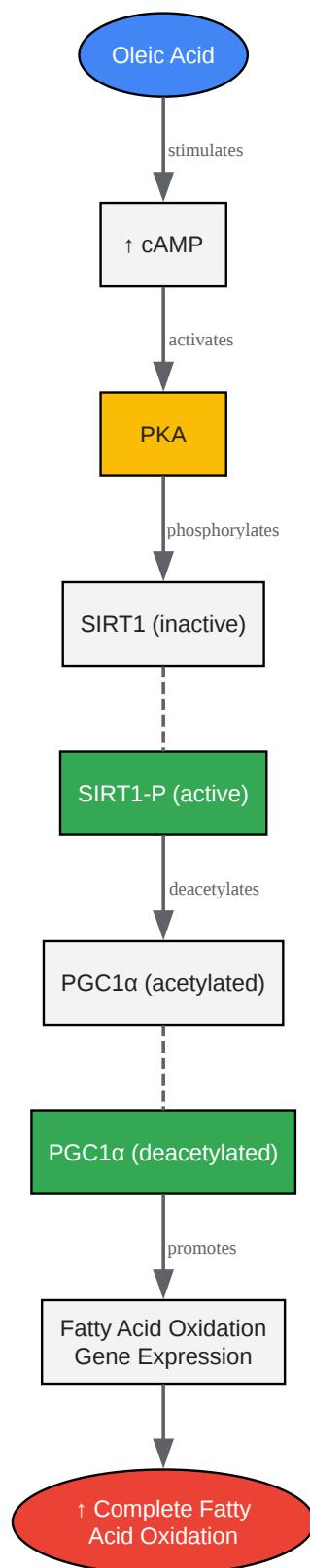

Biological Significance and Signaling Pathways

Oleic acid is not merely a component of triglycerides and cell membranes; it is also an active signaling molecule that influences numerous cellular processes. The use of ^{13}C -labeled oleic acid allows researchers to trace its path and elucidate its role in these complex pathways.[\[5\]](#)

PI3K Signaling Pathway in Insulin Resistance

Oleic acid has been shown to have beneficial effects on insulin sensitivity. Studies suggest it protects against insulin resistance by modulating the expression of genes related to the PI3K

signaling pathway in adipocytes.[6] Specifically, oleic acid can decrease the ratio of the regulatory subunit (p85 α) to the catalytic subunit (p110 β) of PI3K, a change associated with improved insulin signaling.[6]



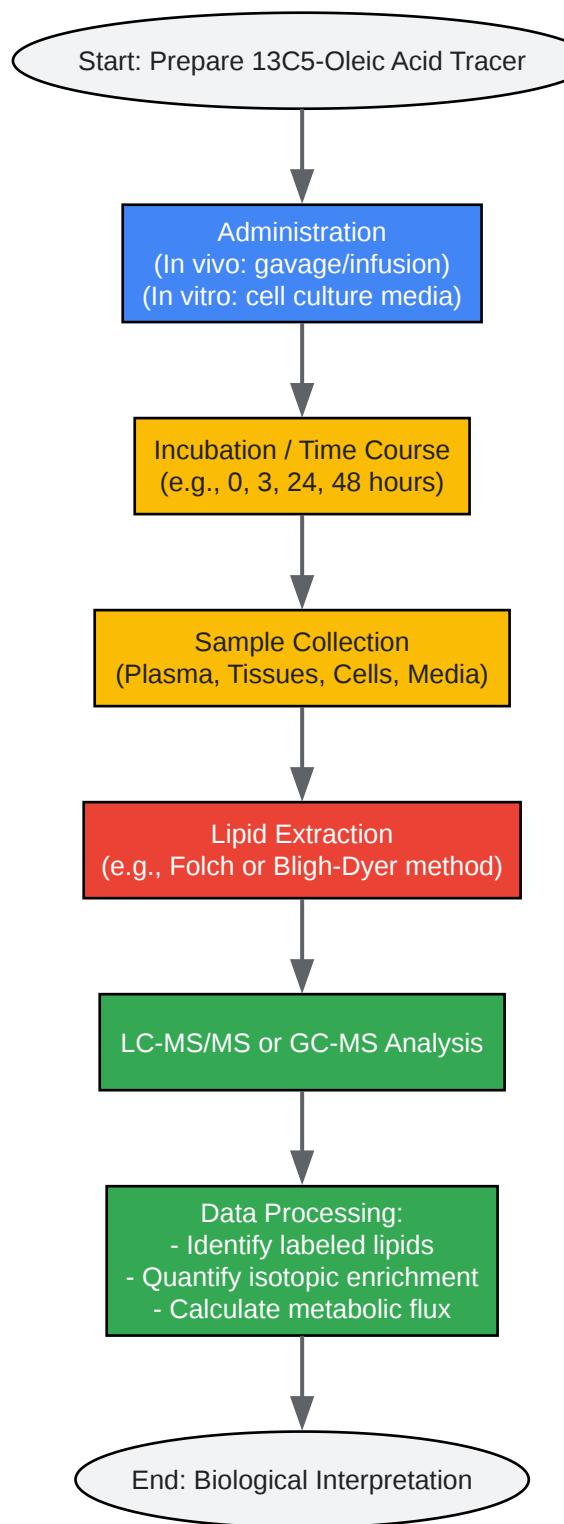
[Click to download full resolution via product page](#)

Oleic acid modulates the PI3K pathway to improve insulin sensitivity.

Fatty Acid Oxidation via SIRT1-PGC1 α Complex

In skeletal muscle cells, oleic acid can stimulate the complete oxidation of fatty acids. It achieves this by increasing intracellular cyclic adenosine monophosphate (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates and activates SIRT1, a deacetylase. Activated SIRT1 deacetylates the transcriptional coactivator PGC1 α , enhancing its activity and promoting the expression of genes involved in fatty acid oxidation.[5]

[Click to download full resolution via product page](#)


Oleic acid signaling cascade to increase fatty acid oxidation.

Experimental Protocols and Applications

¹³C5-Oleic acid is primarily used as a tracer to study lipid metabolism in vivo and in vitro.[\[7\]](#)[\[8\]](#) Its applications include quantifying fatty acid flux, de novo lipogenesis, and the metabolic fate of oleic acid into various lipid classes.[\[8\]](#)[\[9\]](#)[\[10\]](#)

General Workflow for Metabolic Tracing

The workflow for a typical metabolic tracing experiment involves administering the labeled oleic acid, collecting biological samples, extracting lipids, and analyzing them via mass spectrometry.
[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

General workflow for a stable isotope tracing study.

Protocol: LC-MS/MS Analysis of Lipid Synthesis

This protocol is adapted from studies tracing the incorporation of labeled oleic acid into complex lipids in plasma.[\[7\]](#)[\[11\]](#)

Objective: To quantify the incorporation of 13C5-Oleic Acid into triglycerides (TAGs), cholesteryl esters (CEs), and phosphatidylcholines (PCs) in plasma samples.

Materials:

- 13C5-Oleic Acid
- Biological subject (e.g., mouse model) or cell culture
- EDTA collection tubes (for in vivo studies)
- Methanol, Pentanol, Chloroform (HPLC grade or better)
- Internal standards (e.g., deuterated lipid standards for each class)
- Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., triple quadrupole)

Methodology:

- Tracer Preparation & Administration:
 - Prepare the 13C5-Oleic Acid formulation. For in vivo studies, this may be mixed with corn oil for oral gavage.[\[8\]](#)
 - Administer the tracer to the subject. For instance, a dose of 150 mg/kg can be used in mice.[\[8\]](#)
- Sample Collection:
 - Collect blood at specified time points (e.g., 0, 1, 2, 4, 8 hours) into EDTA-containing tubes.
 - Process the blood by centrifugation (e.g., 1,500 x g) to separate plasma.[\[7\]](#)
 - Store plasma samples at -80°C until analysis.[\[7\]](#)
- Lipid Extraction:

- Thaw plasma samples on ice.
- To 10 µL of plasma, add 90 µL of methanol containing appropriate internal standards for TAGs, CEs, and PCs.[\[8\]](#)
- Further, dilute with 300 µL of pentanol.
- Vortex vigorously to ensure thorough mixing and protein precipitation.
- Centrifuge briefly to pellet insoluble proteins.[\[8\]](#)
- LC-MS/MS Analysis:
 - Transfer the supernatant to an autosampler vial for injection.
 - Use a suitable C8 or C18 reversed-phase column for separation.
 - Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
 - Analyze lipids as their respective adducts: $[M+NH_4]^+$ for TAGs and CEs, and $[M+H]^+$ for PCs.[\[7\]](#)
 - Use Multiple Reaction Monitoring (MRM) for quantification. For lipids incorporating the ^{13}C label, select a fragment ion that preserves the label to enhance specificity.[\[7\]](#)
- Data Analysis:
 - Calculate the peak area ratios of the ^{13}C -labeled analyte to its corresponding internal standard.
 - Determine the isotopic enrichment by comparing the abundance of the labeled species ($M+5$, $M+10$, etc.) to the unlabeled ($M+0$) species over time.

Protocol: GC-MS Analysis of Free Fatty Acids

This protocol outlines a method for quantifying free fatty acids and can be adapted to use $^{13}C_5$ -Oleic Acid as an internal standard for the precise measurement of endogenous oleic acid. The protocol is based on established methods for fatty acid analysis.[\[12\]](#)[\[13\]](#)

Objective: To quantify the concentration of oleic acid in a biological sample (cells, media, plasma) using 13C5-Oleic Acid as an internal standard.

Materials:

- 13C5-Oleic Acid (as internal standard)
- Methanol, Iso-octane, Acetonitrile
- 1N HCl
- Derivatizing agents: Pentafluorobenzyl (PFB) bromide and Diisopropylethylamine (DIPEA)
- Gas Chromatography-Mass Spectrometry (GC-MS) system

Methodology:

- Sample Preparation and Spiking:
 - For cell samples (~0.5 million cells), add 100 μ L of the internal standard solution (13C5-Oleic Acid in ethanol).
 - Lyse cells by adding two volumes of methanol.
 - Acidify the mixture to a final concentration of 25 mM using 1N HCl.[\[12\]](#)
- Extraction:
 - Add one volume of iso-octane to the sample, vortex thoroughly, and centrifuge (e.g., 3,000 \times g for 1 minute) to separate the phases.
 - Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.
 - Repeat the extraction step on the lower aqueous layer to maximize recovery and pool the organic phases.[\[13\]](#)
- Derivatization:

- Evaporate the pooled iso-octane extracts to dryness under a stream of nitrogen or using a speedvac.
- Reconstitute the dried extract in 25 µL of a 1% PFB bromide solution in acetonitrile and 25 µL of a 1% DIPEA solution in acetonitrile.
- Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.[\[13\]](#)
- Dry the sample again under vacuum.

- GC-MS Analysis:
 - Reconstitute the derivatized sample in 50 µL of iso-octane and transfer to a GC-MS sample vial.
 - Inject 1 µL of the sample for analysis.
 - Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the fatty acid esters.
 - Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.
- Data Analysis:
 - Generate a standard curve using known concentrations of unlabeled oleic acid spiked with the same amount of 13C5-Oleic Acid internal standard.
 - Quantify the endogenous oleic acid in the samples by comparing the ratio of the unlabeled oleic acid signal to the 13C5-labeled internal standard signal against the standard curve.[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Oleic acid technical grade, 90 112-80-1 [sigmaaldrich.com]
- 5. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1 α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. lipidmaps.org [lipidmaps.org]
- To cite this document: BenchChem. [Physical and chemical properties of 13C5-labeled oleic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3333681#physical-and-chemical-properties-of-13c5-labeled-oleic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com